molecular formula C25H22N4O4S B393217 N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B393217
M. Wt: 474.5g/mol
InChI Key: KYRKNZDOBGATBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid.

    Formation of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-nitrophenyl)-2-[4-oxo-3-phenethyl-1,3-thiazolan-5-yl]acetamide: Lacks the phenylimino group.

    N~1~-(4-aminophenyl)-2-[4-oxo-3-phenethyl-2-(phenylimino)-1,3-thiazolan-5-yl]acetamide: Has an amino group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group and the specific arrangement of functional groups in N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide may confer unique chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C25H22N4O4S/c30-23(26-20-11-13-21(14-12-20)29(32)33)17-22-24(31)28(16-15-18-7-3-1-4-8-18)25(34-22)27-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)

InChI Key

KYRKNZDOBGATBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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